Nitrosotriaminopyrimidine
Overview
Description
Synthesis Analysis
The synthesis of Nitrosotriaminopyrimidine derivatives involves multicomponent reactions that yield products with active functional groups, such as amino, cyan, and nitro groups. An efficient and facile synthesis approach has been described for novel substituted pyrimidine derivatives, including 4-amino-5-carbonitrile-2-nitroaminopyrimidine, utilizing aromatic aldehydes, 1-nitroguanidine, and malononitrile under mild conditions, offering advantages like short reaction times and excellent yields (Sheng Xia et al., 2012).
Molecular Structure Analysis
The structural characterization of Nitrosotriaminopyrimidine derivatives, such as N-oxidation products of 5-Nitroso-2,4,6-triaminopyrimidine, has been achieved through various techniques including single-crystal X-ray diffraction, highlighting the importance of molecular structure in understanding the properties and reactivity of these compounds (S. Manzoor et al., 2021).
Chemical Reactions and Properties
Nitrosotriaminopyrimidine derivatives undergo oxidation reactions leading to energetic compounds with high densities and significant heat of formation, indicating their potential use in high-performance explosives. The study of these chemical reactions and properties is crucial for the development of novel materials with desirable explosive characteristics (S. Manzoor et al., 2021).
Physical Properties Analysis
The investigation into the physical properties of Nitrosotriaminopyrimidine derivatives reveals their high density and thermal stability, alongside low sensitivity to mechanical stimuli. These attributes are evaluated using differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA), providing insight into their suitability as energetic materials (S. Manzoor et al., 2021).
Chemical Properties Analysis
The chemical properties of Nitrosotriaminopyrimidine derivatives, such as their reactivity with various nucleophiles, have been explored to understand their potential applications further. These studies highlight the versatility of Nitrosotriaminopyrimidine derivatives in forming a wide range of reaction products, which is pivotal for their use in synthetic organic chemistry and material science (E. Gorbunov et al., 2013).
Scientific Research Applications
Synthesis and Characterization in Energetic Compounds
Nitrosotriaminopyrimidine, particularly its derivatives like 5-Nitro-2,4,6-triaminopyrimidine-1,3-Dioxide (NTAPDO) and 5-Nitro-2,4,6-triaminopyrimidine-1-oxide (NTAPMO), are significant in the synthesis of energetic materials. Their high positive heat of formation and good detonation performance, coupled with low sensitivity, make them promising for use as high-performance explosives (Manzoor et al., 2021).
Environmental and Agricultural Implications
Nitrification inhibitors, which can be related to nitrosotriaminopyrimidine derivatives, are important in agriculture. They reduce nitrogen fertilizer losses, thus impacting environmental emissions and crop yields. However, they also present risks like increasing ammonia volatilization and ammonium leaching. The balance between these benefits and risks is crucial in agricultural practices (Papadopoulou et al., 2020); (Gao et al., 2020).
Nitrosamine-induced DNA Damage
Nitrosotriaminopyrimidine compounds, as part of the broader nitrosamine family, are important in understanding DNA damage mechanisms. Studies on nitrosamine-induced DNA damage can offer insights into carcinogenic processes and help develop protective strategies (Delgado et al., 2008); (Arranz et al., 2007).
Biodegradation and Environmental Impact
Research on the biodegradation of nitroaromatic compounds, including those related to nitrosotriaminopyrimidine, reveals the role of microorganisms in breaking down these compounds in the environment. This research is pivotal for environmental remediation and understanding the ecological impact of these compounds (Estéve-Núñez et al., 2001).
Antioxidant and Anticancer Properties
Nitroxides, which may include derivatives of nitrosotriaminopyrimidine, show potential as antioxidants and anticancer drugs. Their redox-active properties and ability to scavenge reactive free radicals make them candidates for therapeutic applications (Lewandowski & Gwoździński, 2017).
Safety And Hazards
properties
IUPAC Name |
5-nitrosopyrimidine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N6O/c5-2-1(10-11)3(6)9-4(7)8-2/h(H6,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQQJSWJHHKLOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061400 | |
Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroso-2,4,6-triaminopyrimidine | |
CAS RN |
1006-23-1 | |
Record name | 5-Nitroso-2,4,6-pyrimidinetriamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitroso-2,4,6-triaminopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1006-23-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TX-1041 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40CQ76T75O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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